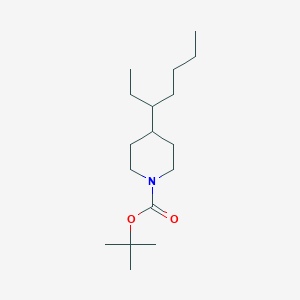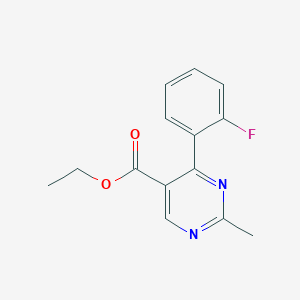![molecular formula C19H20O3 B12596567 1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl- CAS No. 610781-04-9](/img/structure/B12596567.png)
1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is a synthetic organic compound that features a trioxane ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial drugs. The trioxane ring is a key structural element in artemisinin, a well-known antimalarial agent derived from the sweet wormwood plant (Artemisia annua).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- typically involves the formation of the trioxane ring through a series of chemical reactions. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an olefin with ozone to form a trioxane ring . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The process is designed to be efficient and scalable, ensuring high yields and purity of the final compound.
化学反应分析
Types of Reactions
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The peroxide group in the trioxane ring can be oxidized to form reactive oxygen species.
Reduction: Reduction reactions can cleave the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.
Major Products
Major products formed from these reactions include alcohols, ketones, and substituted biphenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
科学研究应用
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and related biological processes.
Medicine: Its structural similarity to artemisinin makes it a candidate for developing new antimalarial drugs.
Industry: The compound is used in the development of new materials and chemical processes, particularly those involving oxidative reactions.
作用机制
The mechanism of action of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- involves the cleavage of the peroxide bond in the trioxane ring. This cleavage generates reactive oxygen species, which can damage cellular components such as proteins and DNA. In the context of antimalarial activity, these reactive species target the malaria parasite, leading to its death . The compound’s molecular targets include heme and other iron-containing molecules within the parasite.
相似化合物的比较
Similar Compounds
Artemisinin: A natural compound with a similar trioxane ring structure, used as an antimalarial drug.
Arterolane: A synthetic trioxane derivative with potent antimalarial activity.
1,2,4-Trioxolane: Another trioxane derivative with similar chemical properties and applications.
Uniqueness
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is unique due to its specific biphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
610781-04-9 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-6-[1-(4-phenylphenyl)ethenyl]-1,2,4-trioxane |
InChI |
InChI=1S/C19H20O3/c1-14(18-13-20-19(2,3)22-21-18)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,1,13H2,2-3H3 |
InChI 键 |
JSTMVUSMVCDADJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(OO1)C(=C)C2=CC=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)
![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
